Butyl [(dibutylcarbamothioyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This particular compound features a butyl group attached to an acetate group, with a dibutylcarbamothioylsulfanyl moiety, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(dibutylcarbamothioyl)sulfanyl]acetate typically involves the esterification of butyl alcohol with [(dibutylcarbamothioyl)sulfanyl]acetic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
Butyl alcohol+[(dibutylcarbamothioyl)sulfanyl]acetic acid→Butyl [(dibutylcarbamothioyl)sulfanyl]acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Butyl alcohol and [(dibutylcarbamothioyl)sulfanyl]acetic acid.
Reduction: Corresponding alcohols.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of butyl [(dibutylcarbamothioyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A simpler ester with a butyl group and an acetate group, commonly used as a solvent.
Dibutyl phthalate: A plasticizer with two butyl groups, used in polymer industries.
Ethyl acetate: Another ester with an ethyl group and an acetate group, widely used as a solvent.
Uniqueness
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate is unique due to its dibutylcarbamothioylsulfanyl moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
109447-79-2 |
---|---|
Molecular Formula |
C15H29NO2S2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
butyl 2-(dibutylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C15H29NO2S2/c1-4-7-10-16(11-8-5-2)15(19)20-13-14(17)18-12-9-6-3/h4-13H2,1-3H3 |
InChI Key |
CAPPXNSGTZHSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.